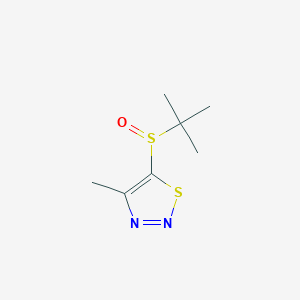![molecular formula C8H5BrCl2N2O2 B3127598 N-[(E)-2-bromo-2-nitroethenyl]-2,4-dichloroaniline CAS No. 338420-23-8](/img/structure/B3127598.png)
N-[(E)-2-bromo-2-nitroethenyl]-2,4-dichloroaniline
Übersicht
Beschreibung
N-[(E)-2-bromo-2-nitroethenyl]-2,4-dichloroaniline is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the nitroaromatic family of compounds, which are known for their diverse range of biological activities.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Water Treatment
Nitrosamines in Water Systems Nitrosamines, including N-nitrosodimethylamine (NDMA), have gained attention due to their formation as disinfection by-products (DBPs) in water treatment processes and their potential health hazards. Studies have investigated the occurrence, formation mechanisms, and removal strategies of nitrosamines in drinking and wastewater. The formation of NDMA is associated with the reaction of dimethylamine (DMA) and dichloramine during chloramination, highlighting the importance of understanding and controlling chemical reactions in water treatment to minimize health risks (Nawrocki & Andrzejewski, 2011); (Sgroi et al., 2018).
Nitrogenous DBPs in Drinking Water The shift from chlorination to chloramination in water treatment to reduce regulated DBPs like trihalomethanes (THMs) can increase the formation of nitrogenous DBPs, which are more toxic than many regulated DBPs. This underscores the complexity of chemical use in water treatment and the need for comprehensive strategies to minimize the formation of harmful by-products (Bond et al., 2011).
Chemical Stability and Degradation
Degradation of Nitrosamines and Related Compounds Research on the stability and degradation pathways of compounds like nitisinone, which shares functional groups with N-[(E)-2-bromo-2-nitroethenyl]-2,4-dichloroaniline, offers insights into how environmental conditions affect the persistence and transformation of such chemicals. These studies are crucial for understanding the environmental fate and potential health impacts of chemical pollutants (Barchańska et al., 2019).
Toxicological Studies
Impact of Herbicides on the Environment The environmental and toxicological impacts of herbicides, including their mechanisms of action, degradation, and effects on human health and ecosystems, have been a significant area of research. Understanding the behavior and impact of such chemicals is essential for developing safer and more sustainable agricultural practices and for the regulation of hazardous substances (Zuanazzi et al., 2020).
Eigenschaften
IUPAC Name |
N-[(E)-2-bromo-2-nitroethenyl]-2,4-dichloroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2N2O2/c9-8(13(14)15)4-12-7-2-1-5(10)3-6(7)11/h1-4,12H/b8-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUZCXRGEVCWJK-YWEYNIOJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC=C([N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)N/C=C(\[N+](=O)[O-])/Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-[(4-methylphenyl)sulfonylcarbamoylamino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B3127530.png)
![(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B3127532.png)
![N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B3127546.png)

![Methyl 3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3127555.png)
![Methyl 3-(benzyloxy)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3127558.png)
![Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3127566.png)


![5-[3-(Trifluoromethyl)phenyl]sulfinylthiadiazole](/img/structure/B3127596.png)
![N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide](/img/structure/B3127603.png)
